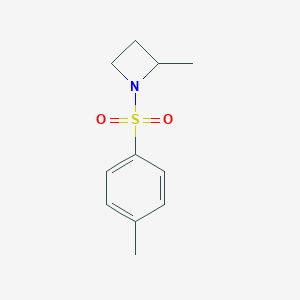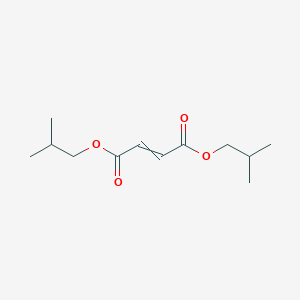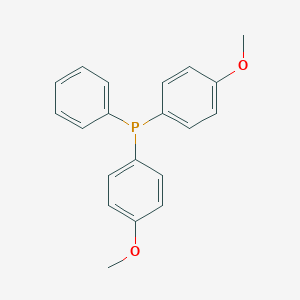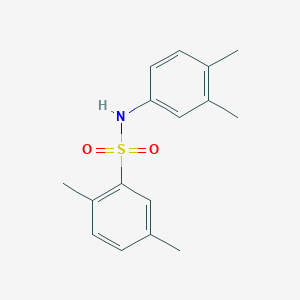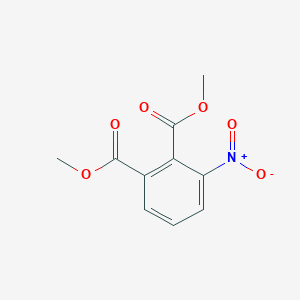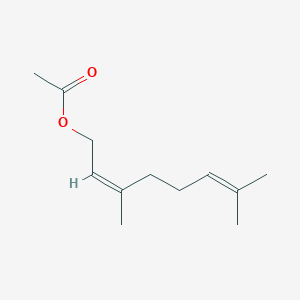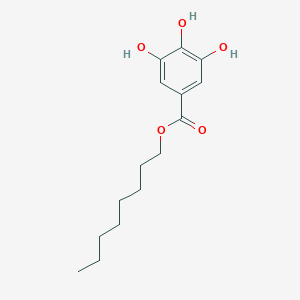
(1-Propyldecyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propyldecyl)cyclohexane, also known as PDC, is a cycloalkane compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDC is a non-toxic, odorless, and colorless liquid that is soluble in most organic solvents.
Scientific Research Applications
(1-Propyldecyl)cyclohexane has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. In the pharmaceutical industry, (1-Propyldecyl)cyclohexane has been investigated for its antifungal and antibacterial properties. Studies have shown that (1-Propyldecyl)cyclohexane exhibits potent activity against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
In materials science, (1-Propyldecyl)cyclohexane has been used as a lubricant and as a component in the synthesis of polymers. (1-Propyldecyl)cyclohexane has also been investigated for its potential use as a surfactant in emulsion polymerization.
In environmental science, (1-Propyldecyl)cyclohexane has been studied for its potential use as a biodegradable solvent. (1-Propyldecyl)cyclohexane has been shown to have a low toxicity and is readily biodegradable, making it an attractive alternative to traditional solvents.
Mechanism of Action
The mechanism of action of (1-Propyldecyl)cyclohexane is not fully understood. However, studies have suggested that (1-Propyldecyl)cyclohexane may act by disrupting the cell membrane of fungi and bacteria, leading to cell death. (1-Propyldecyl)cyclohexane may also inhibit the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that (1-Propyldecyl)cyclohexane has low toxicity and is not harmful to humans or animals at low concentrations. (1-Propyldecyl)cyclohexane is metabolized in the liver and excreted in the urine. However, high concentrations of (1-Propyldecyl)cyclohexane may cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-Propyldecyl)cyclohexane is its low toxicity and biodegradability, making it an attractive alternative to traditional solvents in lab experiments. (1-Propyldecyl)cyclohexane is also easily synthesized and readily available.
However, one limitation of (1-Propyldecyl)cyclohexane is its relatively low boiling point, which may limit its use in certain applications. (1-Propyldecyl)cyclohexane is also less stable than some other cycloalkanes, which may limit its shelf life.
Future Directions
There are several potential future directions for research on (1-Propyldecyl)cyclohexane. One area of interest is the development of (1-Propyldecyl)cyclohexane-based polymers for use in various applications, including coatings and adhesives. Another area of interest is the use of (1-Propyldecyl)cyclohexane as a biodegradable solvent in the extraction of natural products.
Conclusion:
In conclusion, (1-Propyldecyl)cyclohexane is a cycloalkane compound that has potential applications in various fields, including the pharmaceutical industry, materials science, and environmental science. (1-Propyldecyl)cyclohexane exhibits potent antifungal and antibacterial properties and is readily biodegradable, making it an attractive alternative to traditional solvents. Further research on (1-Propyldecyl)cyclohexane is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of (1-Propyldecyl)cyclohexane involves the reaction of cyclohexene with 1-bromodecane in the presence of sodium hydride. The reaction yields (1-bromodecyl)cyclohexane, which is then treated with sodium propoxide to obtain (1-propyldecyl)cyclohexane.
properties
CAS RN |
13151-89-8 |
|---|---|
Product Name |
(1-Propyldecyl)cyclohexane |
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-4-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
IUKSHHIAVABBGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCC(CCC)C1CCCCC1 |
synonyms |
(1-Propyldecyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



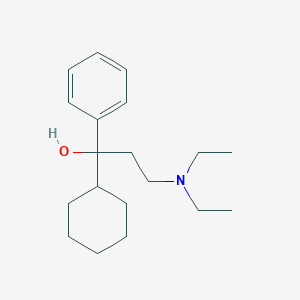

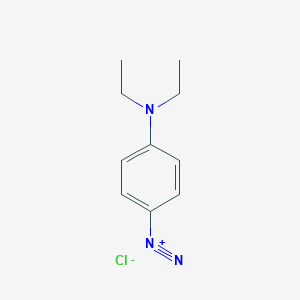
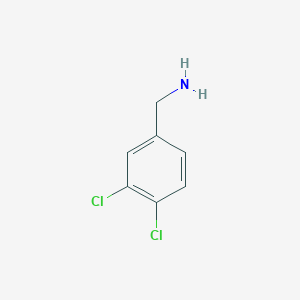
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
